LSM-5745 is a member of quinolines. Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol).
Related Compounds
Dexpazufloxacin Mesilate
Compound Description: Dexpazufloxacin mesilate is the dextrorotatory isomer of pazufloxacin mesilate. [] It is an impurity found in pazufloxacin mesilate injections. []
Relevance: Dexpazufloxacin mesilate is the enantiomer of pazufloxacin, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. [, ] This difference can lead to variations in their biological activity and pharmacological properties. [, ]
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including respiratory and urinary tract infections. [, , , , , , , , , ] It is frequently used as a comparator drug in clinical trials assessing the efficacy and safety of pazufloxacin. [, , , , , , , , , ]
Moxifloxacin
Compound Description: Moxifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including those responsible for conjunctivitis. []
Relevance: Similar to pazufloxacin, moxifloxacin is a potent fluoroquinolone antibiotic often employed in treating bacterial conjunctivitis. [] Both drugs exhibit potent activity against common ocular pathogens, making them viable options for managing this condition. []
Gatifloxacin
Compound Description: Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum antibacterial activity, commonly used to treat conjunctivitis. []
Relevance: Gatifloxacin shares its classification as a fourth-generation fluoroquinolone antibiotic with pazufloxacin, and both are utilized in treating bacterial conjunctivitis. [] Their similar structures contribute to their comparable efficacy in eradicating bacterial infections. []
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. []
Relevance: Ciprofloxacin and pazufloxacin belong to the same family of fluoroquinolone antibiotics, sharing a similar mechanism of action by inhibiting bacterial DNA gyrase. [] They exhibit overlapping antibacterial spectra, targeting various Gram-negative bacteria. []
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. []
Relevance: Cefuroxime, a cephalosporin antibiotic, is often compared with pazufloxacin in terms of antibacterial activity, particularly against Gram-positive bacteria. [] While both drugs target bacterial cell wall synthesis, pazufloxacin shows generally weaker activity against Gram-positive cocci compared to cefuroxime. []
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. []
Relevance: Cefotaxime, like cefuroxime, is a cephalosporin antibiotic often compared with pazufloxacin in terms of its antibacterial spectrum and efficacy. [] While both drugs exhibit activity against a range of bacteria, cefotaxime generally demonstrates superior activity against Gram-positive cocci compared to pazufloxacin. []
Tosufloxacin
Compound Description: Tosufloxacin is a fluoroquinolone antibiotic that demonstrates potent in vitro activity against various Legionella species. []
Relevance: Both tosufloxacin and pazufloxacin belong to the fluoroquinolone class and exhibit potent in vitro activity against Legionella species. [] This shared activity profile makes them potential candidates for treating Legionella infections. []
Erythromycin
Compound Description: Erythromycin is a macrolide antibiotic used to treat various bacterial infections, including Legionella infections. []
Relevance: Erythromycin is a macrolide antibiotic often compared with pazufloxacin in terms of their activity against Legionella species. [] Studies suggest that fluoroquinolones like pazufloxacin might offer greater potency against certain Legionella species compared to erythromycin. []
Clarithromycin
Compound Description: Clarithromycin is a macrolide antibiotic used to treat various bacterial infections, including Legionella infections. []
Relevance: Clarithromycin, a macrolide antibiotic, is compared with pazufloxacin in studies assessing their efficacy against Legionella species. [] While both drugs show activity against these pathogens, fluoroquinolones like pazufloxacin may demonstrate superior intracellular activity and lower minimal inhibitory concentrations (MICs). []
Azithromycin
Compound Description: Azithromycin is an azalide antibiotic, a subclass of macrolides, used to treat various bacterial infections, including Legionella infections. []
Doxofylline
Compound Description: Doxofylline is a xanthine derivative used as a bronchodilator in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [, ]
Relevance: Research indicates that pazufloxacin can affect the pharmacokinetics of doxofylline, potentially leading to increased doxofylline exposure when co-administered. [, ] This interaction necessitates careful monitoring of doxofylline levels in patients receiving both drugs concurrently. [, ]
Meloxicam
Compound Description: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. []
Relevance: Studies in rabbits demonstrated that co-administration of pazufloxacin and meloxicam could potentially increase the risk of oxidative stress and lipid peroxidation. [] This finding highlights the importance of considering potential drug interactions and monitoring for adverse effects when these drugs are used together. []
Etamsylate
Compound Description: Etamsylate is a hemostatic agent used to prevent and control bleeding. []
Relevance: Pazufloxacin mesilate for injection shows good stability when mixed with etamsylate injection, indicating their compatibility for co-administration in clinical settings. []
Vitamin K1
Compound Description: Vitamin K1, also known as phylloquinone, is essential for blood clotting. []
Relevance: While pazufloxacin mesilate for injection initially shows compatibility with Vitamin K1 injection, the mixture forms precipitates after a short period, making their co-administration clinically impractical. []
Aminomethylbenzoic acid
Compound Description: Aminomethylbenzoic acid, also known as PABA (para-aminobenzoic acid), is a compound with various applications, including its use as a hemostatic agent. []
Relevance: Pazufloxacin mesilate for injection demonstrates good stability when mixed with aminomethylbenzoic acid injection, indicating their compatibility for co-administration. []
O-Phthalic Acid
Compound Description: O-Phthalic acid is a dicarboxylic acid used as an internal standard in the analytical determination of pazufloxacin mesilate in biological samples like plasma and urine. []
Relevance: O-Phthalic acid does not possess structural similarities to pazufloxacin. It is employed in analytical chemistry due to its distinct chromatographic properties, allowing for accurate quantification of pazufloxacin in biological matrices. []
Classification
Pazufloxacin is classified as a fluoroquinolone antibiotic. It is also referred to by its developmental code, T-3761, and has an injectable formulation known as pazufloxacin mesylate (T-3762) that is currently undergoing clinical trials.
Synthesis Analysis
The synthesis of pazufloxacin involves several key steps that enhance yield and purity. A notable method involves the following stages:
Starting Material: The synthesis begins with S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid.
Nucleophilic Substitution: This step involves the introduction of nucleophiles to facilitate the formation of the desired structure.
Cyclization: The reaction conditions are optimized to promote cyclization, which is crucial for forming the quinolone ring.
Hydrolysis and Hofmann Degradation: These reactions help in modifying the side chains and enhancing the antibacterial properties.
Salification: The final step involves converting the compound into its mesylate form for enhanced solubility and bioavailability.
The improved synthesis method reported yields up to 67% after optimization, significantly higher than previous methods, with reduced environmental impact due to fewer by-products and simpler operational steps .
Molecular Structure Analysis
Pazufloxacin features a complex molecular structure characterized by:
Molecular Formula: C₁₈H₁₈F₂N₄O₃
Molecular Weight: 360.36 g/mol
Structural Components:
A bicyclic structure typical of quinolones.
Fluorine atoms at positions 9 and 10, contributing to its antibacterial activity.
A carboxylic acid group that enhances solubility.
The molecular structure can be represented as follows:
Pazufloxacin Structure→Cyclic system with fluorinated side chains
This unique arrangement allows pazufloxacin to interact effectively with bacterial enzymes, inhibiting their function.
Chemical Reactions Analysis
Pazufloxacin undergoes various chemical reactions that are critical for its activity:
Antibacterial Activity: The primary reaction involves binding to bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This binding inhibits DNA synthesis, leading to bacterial cell death.
Stability Reactions: Under physiological conditions, pazufloxacin shows stability but can be hydrolyzed under extreme pH conditions.
Metabolism: In vivo studies indicate that pazufloxacin is metabolized primarily in the liver, with metabolites being excreted via urine.
These reactions are essential for understanding both the therapeutic effects and potential side effects of pazufloxacin .
Mechanism of Action
The mechanism of action of pazufloxacin involves:
Inhibition of DNA Gyrase and Topoisomerase IV: Pazufloxacin binds to these enzymes, preventing them from performing essential functions in DNA replication and transcription.
Bactericidal Effect: By inhibiting these enzymes, pazufloxacin induces breaks in bacterial DNA strands, ultimately leading to cell death.
Research indicates that pazufloxacin exhibits potent activity against various strains of Legionella, outperforming many other antibiotics in terms of minimum inhibitory concentration values .
Physical and Chemical Properties Analysis
Pazufloxacin possesses several notable physical and chemical properties:
Appearance: Typically found as a white or off-white crystalline powder.
Solubility: Highly soluble in water due to its mesylate form; solubility varies with pH.
pH Stability: Stable within a pH range conducive to human physiology but sensitive under extreme conditions.
These properties contribute significantly to its formulation as an injectable antibiotic .
Applications
Pazufloxacin has several important applications in medicine:
Infectious Disease Treatment: Primarily used against infections caused by resistant bacteria, including those resistant to cephalosporins and carbapenems.
Clinical Trials: Currently undergoing trials for its effectiveness against Legionella infections and other serious bacterial infections.
Research Applications: Used in studies exploring antibiotic resistance mechanisms and potential new formulations .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Losartan-d4 contains four deuterium atoms located on the phenyl group. It is intended for use as an internal standard for the quantification of losartan (potassium salt) by GC- or LC-MS. Losartan is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM. It has an attenuating effect on vein graft atherosclerosis in rabbits and effectively reduces arterial blood pressure in rats. Formulations containing losartan have been used to control hypertension while protecting renal function. A labeled version of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist. Antihypertensive. Losartan D4 is deuterium labeled Losartan, which is an angiotensin II receptor antagonist.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners. 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
Pexidartinib is a pyrrolopyridine that is 5-chloro-1H-pyrrolo[2,3-b]pyridine which is substituted by a [6-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)pyridin-3-yl]methyl group at position 3. It is a potent multi-targeted receptor tyrosine kinase inhibitor of CSF-1R, KIT, and FLT3 (IC50 of 20 nM, 10 nM and 160 nM, respectively). Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT). It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrrolopyridine, an organochlorine compound, an aminopyridine, an organofluorine compound and a secondary amino compound. Pexidartinib is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway. Pexidartinib was originally developed by Daiichi Sankyo, Inc. and it was approved by the FDA in August 2019 as the first systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor. Tenosynovial giant cell tumor is a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue. Debilitating symptoms often follow with tenosynovial giant cell tumors, along with a risk of significant functional limitations and a reduced quality of life in patients. While surgical resection is a current standard of care for tenosynovial giant cell tumor, there are tumor types where surgeries are deemed clinically ineffective with a high risk of lifetime recurrence. Pexidartinib works by blocking the immune responses that are activated in tenosynovial giant cell tumors. In clinical trials, pexidartinib was shown to promote improvements in patient symptoms and functional outcomes in TGCT. Pexidartinib is available in oral formulations and it is commonly marketed as Turalio. Pexidartinib is a Kinase Inhibitor. The mechanism of action of pexidartinib is as a Kinase Inhibitor, and Tyrosine Kinase Inhibitor, and Colony Stimulating Factor Receptor Type 1 (CSF-1R) Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inhibitor, and UGT1A1 Inhibitor. Pexidartinib is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. Pexidartinib is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal. Pexidartinib is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis. See also: Pexidartinib Hydrochloride (has salt form).
RU-SKI 43 is a small molecule inhibitor of Hhat(Hedgehog acyltransferase), the enzyme responsible for the attachment of palmitate onto Shh.IC50 value:Target: Hhat inhibitorRU-SKI 43 reduced pancreatic cancer cell proliferation and Gli-1 activation through Smoothened-independent non-canonical signaling. In addition, RU-SKI 43 treatment inhibited two key proliferative pathways regulated by Akt and mTOR.
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer. Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019. Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury. Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks. See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).